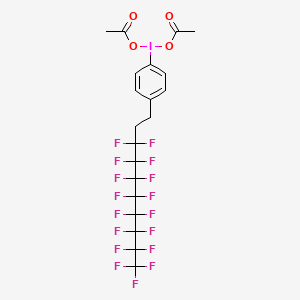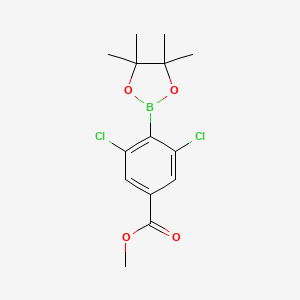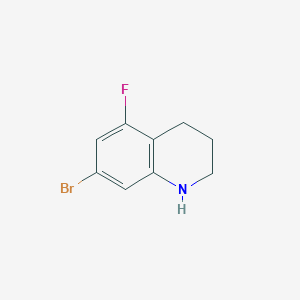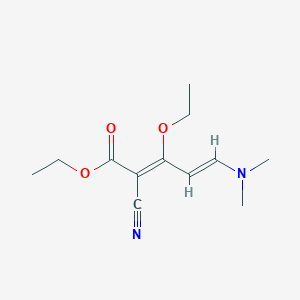![molecular formula C9H8N2O3 B12279594 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with an acetic acid moiety attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing the pyrrolopyridine core is through the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) for oxidation reactions . Reducing agents and nucleophiles are also employed in reduction and substitution reactions, respectively.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its ability to inhibit specific enzymes and receptors involved in disease pathways . Additionally, it has applications in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can modulate signaling pathways and exert its biological effects.
Comparación Con Compuestos Similares
2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid can be compared to other similar compounds, such as 1H-pyrazolo[3,4-b]pyridines and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique acetic acid moiety in this compound distinguishes it from other related compounds and contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-(5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-11-4-7-6(9(11)14)2-1-3-10-7/h1-3H,4-5H2,(H,12,13) |
Clave InChI |
JTEBLYWLBQUWST-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=N2)C(=O)N1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)


![(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B12279519.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)


![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)





![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
